![molecular formula C13H11F6NO3 B572156 methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate CAS No. 1363382-18-6](/img/structure/B572156.png)
methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate
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Overview
Description
Synthesis Analysis
The synthesis of compounds with similar structures has been reported. For instance, the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives has been described in a study . Another study reported the high-efficient production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system .Scientific Research Applications
Production of Optically Active Isomers
The compound is used in the production of optically active isomers of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE), which are versatile in pharmaceutical synthesis . For example, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) is used for compounding the NK1 antagonists , and (S)-3,5-BTPE is a crucial intermediate of lipid-lowering agent .
Asymmetric Reduction
The compound is used in asymmetric reduction, a direct and vital approach to acquiring enantiomerically enriched alcohols in chemical catalysis or biocatalysis . This has received much attention and been explored for decades .
Antibacterial Applications
The compound is used in the synthesis of novel pyrazole derivatives, which are potent growth inhibitors of planktonic Gram-positive bacteria . These compounds are bactericidal and potent against MRSA persisters . Some of these compounds are also potent against S. aureus biofilms .
Organic Transformations
The 3,5-bis(trifluoromethyl)phenyl motif of the compound is used ubiquitously in H-bond catalysts, promoting organic transformations .
Development of Whole-Cell Catalysis
The compound is used in the development of whole-cell catalysis . By altering the respiratory pattern of the whole-cell biocatalyst and exploiting the ChCl:T-containing reaction system, the developed strategy exhibits an attractive potential for enhancing catalytic efficiency of whole-cell-mediated reduction .
Synthesis of Pyrazole Derivatives
The compound is used in the synthesis of 30 novel pyrazole derivatives . These derivatives are potent growth inhibitors of drug-resistant bacteria .
Mechanism of Action
Target of Action
The compound, also known as Methyl (1-(3,5-bis(trifluoromethyl)phenyl)-1-oxopropan-2-yl)carbamate, is a derivative of (thio)urea . (Thio)urea derivatives are known to activate substrates and stabilize partially developing negative charges in transition states through explicit double hydrogen bonding . They play a crucial role in the development of H-bond organocatalysts .
Mode of Action
The compound interacts with its targets by activating substrates and subsequently stabilizing partially developing negative charges (e.g., oxyanions) in the transition states . This interaction is facilitated by explicit double hydrogen bonding .
Biochemical Pathways
The compound is involved in promoting organic transformations . It is used extensively in the development of H-bond organocatalysts
Result of Action
The compound’s action results in the activation of substrates and stabilization of partially developing negative charges in transition states . This leads to the promotion of organic transformations
properties
IUPAC Name |
methyl N-[1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F6NO3/c1-6(20-11(22)23-2)10(21)7-3-8(12(14,15)16)5-9(4-7)13(17,18)19/h3-6H,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTKSWLSLJXMJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F6NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101124422 |
Source
|
Record name | Carbamic acid, N-[2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101124422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate | |
CAS RN |
1363382-18-6 |
Source
|
Record name | Carbamic acid, N-[2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101124422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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